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D-Ribose-4,5-13C2

Metabolic flux analysis Pentose phosphate pathway 13C-NMR spectroscopy

Quantitative analysis of pentose phosphate pathway flux and nucleotide biosynthesis is hampered by endogenous ribose background and complex isotopomer distributions. D-Ribose-4,5-13C2 provides a site-specific 13C label enabling unambiguous metabolic tracing. • Directly tracks non-oxidative PPP flux via intact C4-C5 13C-13C bond (13C NMR) without spectral crowding. • Optimal SIL-IS for LC-MS/MS, co-elutes with analyte and eliminates matrix effects (LOQ ≤1 µM, CV <10%). • Enables MIDA of RNA nucleotide synthesis with +2 Da mass shift for precise new synthesis quantification.

Molecular Formula C₃¹³C₂H₁₀O₅
Molecular Weight 152.12
Cat. No. B1161272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose-4,5-13C2
SynonymsRibose-4,5-13C2;  D-(-)-Ribose-4,5-13C2; 
Molecular FormulaC₃¹³C₂H₁₀O₅
Molecular Weight152.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Ribose-4,5-13C2 Overview


D-Ribose-4,5-13C2 is a stable isotope-labeled isotopologue of D-ribose, a naturally occurring five-carbon aldopentose sugar (CAS unlabeled: 50-69-1). The compound features 13C enrichment specifically at the C4 and C5 positions of the ribose backbone . With a molecular formula of C₃¹³C₂H₁₀O₅ and molecular weight of 152.12 g/mol, this site-specific labeling distinguishes it from uniformly labeled ([U-13C₅]ribose) or single-position (e.g., [1-13C]ribose) variants . The isotopic enrichment is typically specified at ≥99 atom% 13C at the labeled positions, enabling detection via 13C nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [1]. This compound serves as a metabolic tracer for investigating the pentose phosphate pathway (PPP) and nucleotide biosynthesis, as well as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of D-ribose in complex biological matrices.

1
Pathway Tracer Tracks non-oxidative pentose phosphate pathway (PPP) and nucleotide synthesis.
2
Analytical Role Serves as a SIL-IS for LC-MS/MS quantification, co-eluting with D-ribose.
3
Labeling Strategy Features site-specific C4-C5 13C2 enrichment for metabolic flux analysis.

D-Ribose-4,5-13C2: Why Substitutes Fail


Generic substitution fails for two critical scientific reasons. First, unlabeled D-ribose is analytically indistinguishable from endogenous ribose pools in biological systems, rendering it useless as a metabolic tracer or as an internal standard for MS quantification where co-elution and identical mass-to-charge ratios preclude differentiation [1]. Second, alternative 13C-labeled isotopomers—such as [1-13C]ribose, [2-13C]ribose, [U-13C₅]ribose, or ribose-2,3,4,5-13C₄—each produce fundamentally different isotopic labeling patterns upon metabolic processing [2]. The specific 4,5-13C₂ labeling pattern is optimized for tracking carbon flux through the non-oxidative branch of the pentose phosphate pathway, where the C4-C5 bond remains intact during transketolase and transaldolase rearrangements [3]. In contrast, [1-13C]ribose loses its label as ¹³CO₂ in the oxidative PPP, while [U-13C₅]ribose produces complex, overlapping isotopomer distributions that complicate flux deconvolution [2]. The procurement decision must therefore be guided by the specific metabolic question being asked and the analytical resolution required.

!
Unlabeled D-ribose is indistinguishable from endogenous pools.
It renders the compound useless as a tracer or internal standard where differentiation from baseline is required.
!
Alternative 13C isotopomers shift metabolic labeling patterns.
[1-13C] or [U-13C5] variants produce fundamentally different flux maps that may not transfer directly to non-oxidative PPP readouts.
!
Structural analog IS may not correct matrix effects identically.
Compounds like 2-deoxy-D-ribose can exhibit retention time shifts and ionization discrepancies, limiting quantification accuracy.

D-Ribose-4,5-13C2: Differentiation Evidence


C4-C5 13C Labeling for Transketolase Bond Tracking

D-Ribose-4,5-13C2 retains its intact C4-C5 13C-13C bond during transketolase-mediated reactions in the non-oxidative pentose phosphate pathway, enabling direct quantification of carbon rearrangement patterns that are inaccessible using [1-13C]ribose or [U-13C₅]ribose . In contrast, [1-13C]ribose loses the labeled carbon as ¹³CO₂ during the oxidative phase (6-phosphogluconate dehydrogenase step), while [U-13C₅]ribose generates multiple overlapping 13C-13C spin-spin coupling patterns that require complex spectral deconvolution [1].

C4-C5 Bond Tracking
Reported
1 coupled network vs ≤5
Supports simplified PPP flux deconvolution.
Class-level inference; spectral complexity context.
Metabolic flux analysis Pentose phosphate pathway 13C-NMR spectroscopy

Stable Isotope-Labeled Internal Standard for LC-MS Quantification

D-Ribose-4,5-13C2 with isotopic enrichment of ≥99 atom% 13C at positions 4 and 5 serves as a stable isotope-labeled internal standard (SIL-IS) for quantifying D-ribose in biological matrices via LC-MS/MS . When compared to structurally analogous internal standards (e.g., 2-deoxy-D-ribose or D-xylose), the isotopically labeled standard exhibits co-eluting chromatographic behavior and identical ionization efficiency, minimizing matrix effect discrepancies and ion suppression variability [1].

SIL-IS Quantification
Method context
Matrix effect CV from 15-20% to 3-5%
Supports bioanalytical validation review.
Data to verify; source-specific review.
LC-MS/MS quantification Stable isotope dilution Internal standardization

Simplified 13C-NMR Spectra vs. [U-13C5]Ribose

The site-specific 4,5-13C₂ labeling pattern produces exactly one primary 13C-13C homonuclear coupling network (JCC ≈ 40-45 Hz) in 13C-NMR spectra, compared to up to five distinct coupling networks in uniformly labeled [U-13C₅]ribose (C1-C2, C2-C3, C3-C4, C4-C5, plus long-range couplings) . This reduction in spectral complexity eliminates the need for advanced 2D heteronuclear correlation experiments (HSQC, HMBC) or computational line-fitting algorithms in many routine flux analysis applications [1].

Spectral Simplicity
Reported
60-80% fewer resolvable networks
Supports 1D NMR interpretation over 2D methods.
Instrument time context; 125-150 MHz.
NMR spectroscopy Isotopomer analysis Spectral deconvolution

Safety Profile for Tracer Studies

While direct toxicological data specific to D-Ribose-4,5-13C2 are not available, comprehensive safety data for unlabeled D-ribose establishes a robust baseline for risk assessment. The European Food Safety Authority (EFSA) derived a No Observed Adverse Effect Level (NOAEL) of 3.6 g/kg body weight per day from a subchronic toxicity study in rats, with an acceptable daily intake of 36 mg/kg bw/day for the general population [1]. The substitution of 12C with stable 13C does not alter the compound's toxicological profile, as stable isotopes are non-radioactive and behave identically to natural abundance isotopes in biological systems .

Tracer Safety Assessment
Data to verify
Inferred NOAEL 3.6 g/kg bw/day
Supports tracer safety review context.
Extrapolated from unlabeled ribose data.
Safety assessment Toxicology Regulatory compliance

D-Ribose-4,5-13C2: Optimal Applications


Non-Oxidative PPP Flux Analysis by 13C-NMR

D-Ribose-4,5-13C2 is the preferred tracer for quantifying transketolase and transaldolase flux contributions in the non-oxidative PPP. The intact C4-C5 13C-13C bond persists through these rearrangement reactions, enabling direct 13C-NMR detection of the coupled spin system without the spectral crowding encountered with [U-13C₅]ribose [1][2]. This application is critical for understanding nucleotide biosynthesis in rapidly proliferating cells (e.g., cancer cell lines, activated immune cells) and for metabolic engineering of microbial strains producing riboflavin, nucleotides, or aromatic amino acids. Procurement priority should be assigned when the research objective specifically requires resolution of non-oxidative PPP flux, as alternative tracers (e.g., [1-13C]glucose, [U-13C₅]ribose) cannot provide the same pathway-specific resolution.

Absolute Quantification in Pharmacokinetic Studies

D-Ribose-4,5-13C2 serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of D-ribose in plasma, urine, and tissue homogenates [1]. The co-eluting nature of the labeled standard eliminates matrix effect variability that compromises quantification accuracy when using structural analog internal standards (e.g., 2-deoxy-D-ribose). This application is essential for clinical pharmacokinetic studies of oral D-ribose supplementation, where endogenous ribose concentrations (baseline ~10-50 μM in human plasma) must be distinguished from exogenously administered compound [2]. Procurement is indicated when the analytical method requires an LOQ ≤1 μM with coefficient of variation <10% across multiple biological matrix sources.

Ribose Incorporation into RNA & Nucleotides via MIDA

The +2 Da mass shift (m/z 152 → 154) of D-Ribose-4,5-13C2 relative to unlabeled D-ribose enables mass isotopomer distribution analysis (MIDA) for quantifying ribose incorporation into RNA nucleotides and nucleotide sugars [1]. When administered to cultured cells or animal models, the distinct isotopic signature allows GC-MS or LC-MS detection of newly synthesized purine and pyrimidine nucleotides containing the labeled ribose moiety. This approach is particularly valuable for measuring de novo nucleotide biosynthesis rates in studies of cell proliferation, antiviral drug mechanism of action, and cancer metabolism [2]. The 4,5-13C₂ labeling is preferable to [1-13C]ribose in this application because the label remains intact through the pentose phosphate pathway and phosphoribosyl pyrophosphate (PRPP) synthetase reactions.

NMR Studies of RNA and Natural Products with Reduced Overlap

D-Ribose-4,5-13C2 is optimally suited for heteronuclear NMR studies of RNA oligonucleotides and ribose-containing natural products where spectral crowding from uniformly 13C-labeled samples impedes resonance assignment [1]. The site-specific labeling produces a simplified 13C-NMR spectrum with only one primary 13C-13C coupling network, enabling unambiguous assignment of H4′, H5′, and H5″ proton resonances in RNA via 2D HCCH-TOCSY and 3D HCCH-COSY experiments [2]. This approach is particularly advantageous for studying larger RNA molecules (>30 nucleotides) where uniformly labeled samples yield prohibitively complex spectra. Procurement is indicated for structural biology laboratories requiring residue-specific conformational information for the ribose moiety without the expense and complexity of segmental isotopic labeling.

Application
Selection Property
Validation Focus
Non-Oxidative PPP Flux Analysis
C4-C5 bond integrity
13C-NMR coupling detection
PK Research Quantification
Co-eluting SIL-IS behavior
Matrix effect correction
RNA/Nucleotide Incorporation (MIDA)
+2 Da mass shift
Mass isotopomer distribution
Ribose Conformation Studies
Simplified spin systems
2D/3D NMR resonance assignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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